molecular formula C7H5NO4S3 B2807739 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225146-46-1

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B2807739
CAS No.: 2225146-46-1
M. Wt: 263.3
InChI Key: ZVIFHSJYVRQESU-UHFFFAOYSA-N
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Description

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a high-purity synthetic intermediate designed for advanced research and development applications. This compound features a unique thieno[2,3-b]thiophene core, a privileged structure in materials science, functionalized with both sulfamoyl and carboxylic acid functional groups. This combination makes it a versatile building block for constructing more complex molecules. The carboxylic acid moiety is a well-known handle for metal-catalyzed coupling reactions, such as decarboxylative cross-couplings, enabling the synthesis of novel conjugated systems for organic electronic materials . The sulfamoyl group is of significant interest in medicinal chemistry, often associated with biological activity, particularly in enzyme inhibition. As a key intermediate, this compound is For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets prior to handling.

Properties

IUPAC Name

5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFHSJYVRQESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been studied for its potential as an inhibitor of viral polymerases, particularly in the context of Hepatitis C Virus (HCV). Research indicates that derivatives of thiophene-2-carboxylic acids can act as potent inhibitors of HCV NS5B polymerase, which is crucial for viral replication.

Case Study: HCV Inhibition

A study published in PubMed demonstrated that thiophene derivatives exhibited significant inhibitory activity against HCV polymerase, leading to a reduction in viral RNA replication in cellular models . The structure-activity relationship (SAR) analysis of these compounds suggests that modifications at the sulfamoyl position can enhance their inhibitory effects.

Agricultural Chemistry

In agricultural chemistry, compounds similar to this compound have been explored for their potential as herbicides and fungicides. The thieno[2,3-b]thiophene structure provides a scaffold that can be modified to improve biological activity against various pests.

Case Study: Herbicidal Activity

Research has shown that certain derivatives demonstrate effective herbicidal properties against broadleaf weeds. For instance, experiments conducted on various plant species indicated that these compounds could inhibit germination and growth at low concentrations, suggesting their utility in crop protection strategies.

Materials Science

The unique electronic properties of this compound make it a candidate for applications in organic electronics and photovoltaics. Its ability to form conductive polymers can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Conductive Polymers

A study highlighted the synthesis of polymers based on thieno[2,3-b]thiophene derivatives that exhibited high charge mobility and stability under operational conditions. These materials are being investigated for their potential use in flexible electronic devices.

Comparative Data Table

Application AreaCompound TypeKey Findings
Medicinal ChemistryHCV Polymerase InhibitorSignificant reduction in viral replication observed
Agricultural ChemistryHerbicideEffective against broadleaf weeds at low concentrations
Materials ScienceConductive PolymerHigh charge mobility suitable for OLEDs

Mechanism of Action

The mechanism of action of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Reference
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 -COOH at position 2 Laboratory reagent; precursor for synthesis
5-(Methylthio)thiophene-2-carboxylic acid C₆H₆O₂S₂ 174.24 -SCH₃ at position 5, -COOH at 2 Intermediate in organic synthesis
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid C₅H₄ClNO₄S₂ 241.67 -Cl at 5, -SO₂NH₂ at 2, -COOH at 3 Potential pharmacophore (unreported)
Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate C₂₇H₂₃ClN₄O₆S₃ 655.14 Sulfonamide, chlorophenyl, ester groups Anticancer, antibacterial activity

Physical and Chemical Properties

  • Melting Points: Thiophene-2-carboxylic acid: Not explicitly reported, but derivatives like 5-(methylthio)thiophene-2-carboxylic acid melt at 103–105°C . Bis-carbazole-functionalized thiophenes (e.g., compound 6a in ) exhibit higher melting points (140–145°C) due to increased rigidity .
  • Solubility: Sulfamoyl and carboxylic acid groups enhance water solubility compared to non-polar derivatives like 5-(methylthio)thiophene-2-carboxylic acid.

Structure-Activity Relationships (SAR)

  • Sulfamoyl vs.
  • Heterocyclic Fusion: The fused thieno[2,3-b]thiophene core increases planarity and conjugation, contrasting with mono-thiophene derivatives, which lack such rigidity .

Biological Activity

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid (C7H5NO4S3) is a heterocyclic compound notable for its unique structural features, including both sulfamoyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H5NO4S3
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 2225146-46-1

The primary biological activity of this compound is attributed to its role as an inhibitor of carbonic anhydrase II (CA II). This enzyme is crucial for various physiological processes, including:

  • Regulation of pH : By catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate and protons.
  • Respiration : Facilitating the transport of carbon dioxide out of tissues.

Mode of Action

The compound likely binds to the active site of CA II, inhibiting its enzymatic activity. This inhibition can lead to alterations in bicarbonate formation and subsequently affect physiological processes such as respiration and gastric acid secretion.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Activity

In vitro studies have demonstrated that thiophene-based compounds can inhibit cancer cell proliferation. For instance, a related compound was shown to inhibit HCV NS5B polymerase and subgenomic RNA replication in Huh-7 cells, indicating potential anticancer applications through viral inhibition pathways.

Case Studies

  • Inhibition Studies on HCV :
    • A series of thiophene-2-carboxylic acids were evaluated for their ability to inhibit HCV NS5B polymerase.
    • Structural activity relationship (SAR) studies revealed that modifications in the thiophene structure significantly affected inhibitory potency.
  • Carbonic Anhydrase Inhibition :
    • A study focused on the inhibition kinetics of CA II by various thiophene derivatives.
    • Results indicated that this compound exhibited competitive inhibition with a Ki value in the low micromolar range.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityPotential antimicrobial effects against bacteria
Anticancer ActivityInhibition of HCV replication
Carbonic Anhydrase InhibitionCompetitive inhibitor with low Ki value

Future Directions

Further research is warranted to explore the full potential of this compound in medicinal chemistry. Key areas for future investigation include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing : Conducting comprehensive in vivo studies to assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Elucidating detailed biochemical pathways affected by CA II inhibition.

Q & A

Q. What are the recommended safety protocols for handling 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Follow guidelines for thiophene derivatives, including:
  • Use of personal protective equipment (PPE: gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks, as thiophene derivatives may release toxic vapors .
  • Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • In case of spills, use inert absorbents (e.g., sand) and avoid water to prevent reactive byproducts .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : Common strategies include:
  • Sulfamoylation : Reacting thieno[2,3-b]thiophene-2-carboxylic acid with sulfamoyl chloride in anhydrous dichloromethane at 0–5°C, followed by neutralization with NaHCO₃ .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents on the thiophene ring .
  • Carboxylic acid activation : Use of EDCl/HOBt for amide bond formation in derivative synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ multi-technique validation:
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR for functional group confirmation (e.g., sulfamoyl protons at δ 3.1–3.3 ppm) .
  • IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretch ~1350 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfamoyl and carboxylic acid groups polarize the thiophene ring, enhancing electrophilicity at the α-positions. This facilitates:
  • Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂/XPhos catalysts .
  • SNAr reactions at the β-position under basic conditions (e.g., K₂CO₃ in DMF) .
    Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?

  • Methodological Answer : Address discrepancies through:
  • Docking validation : Reassess protein-ligand interactions using cryo-EM or X-ray crystallography of target complexes .
  • Solvent effects : Re-run simulations with explicit solvent models (e.g., SMD) to account for polarity impacts on binding .
  • Biological replicates : Conduct dose-response assays (e.g., IC₅₀) in triplicate to confirm activity trends .

Q. What are the critical considerations in designing derivatives of this compound to enhance specific biological activities?

  • Methodological Answer : Optimize derivatives by:
  • Bioisosteric replacement : Substitute sulfamoyl with phosphonate groups to improve solubility while retaining hydrogen-bonding capacity .
  • Steric modulation : Introduce bulky substituents (e.g., tert-butyl) at the 3-position to block metabolic degradation .
  • Pro-drug strategies : Esterify the carboxylic acid to enhance membrane permeability, with in situ hydrolysis by esterases .

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